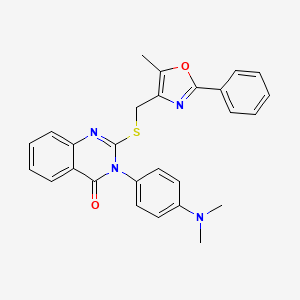
3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activities
Quinazoline derivatives have been synthesized and evaluated for their antioxidant properties. These compounds exhibit significant scavenging activities against free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide (NO), demonstrating their potential as effective antioxidants. The study suggests that certain synthesized quinazoline compounds show higher antioxidant activity than common antioxidants like ascorbic acid, indicating their utility in research aimed at combating oxidative stress-related diseases (Khalida F. Al-azawi, 2016).
Antiviral and Antimicrobial Properties
Research on quinazolin-4-ylamino derivatives has revealed their potential antiviral activities. For instance, certain quinazoline compounds have been synthesized using microwave irradiation techniques and tested against Tobacco mosaic virus (TMV), showing weak to good antiviral activity. This highlights the compound's relevance in the development of new antiviral agents (Hui Luo et al., 2012). Similarly, quinazoline derivatives have been evaluated for their antimicrobial activity, showing significant efficacy against various bacterial and fungal strains. This suggests their potential application in discovering new antimicrobial agents (Divyesh Patel et al., 2012).
Anticancer Evaluation
A series of quinazoline derivatives have been synthesized and assessed for their in vitro anticancer potential. The evaluation against human colon cancer cell lines indicated that certain compounds exhibit significant anticancer activity, suggesting their importance in cancer research and therapy development (A. Deep et al., 2013).
Novel Synthesis Methods
Research has also focused on novel synthesis methods of quinazoline derivatives, aiming to improve the efficiency and yield of these compounds. These methods include microwave-assisted synthesis, which has been applied to create quinazolin-4-ylamino derivatives with potential antiviral activities against various viruses. This approach demonstrates the compound's utility in facilitating rapid and efficient synthesis methods (P. Selvam et al., 2007).
特性
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18-24(28-25(33-18)19-9-5-4-6-10-19)17-34-27-29-23-12-8-7-11-22(23)26(32)31(27)21-15-13-20(14-16-21)30(2)3/h4-16H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFNAYXPHGUGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

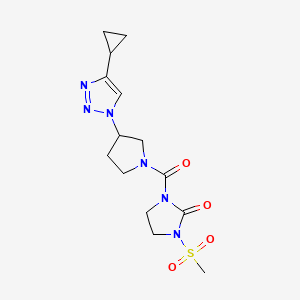
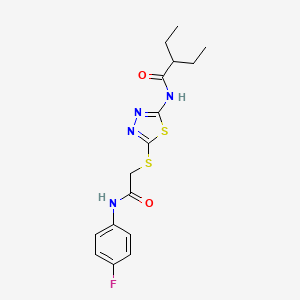
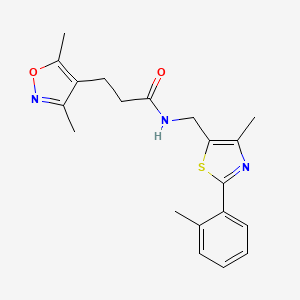
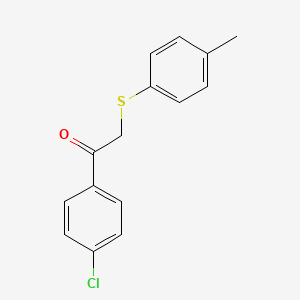
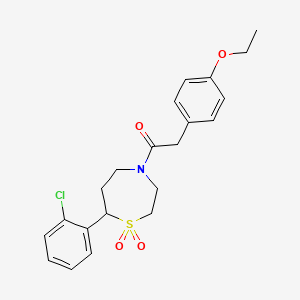
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)



![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
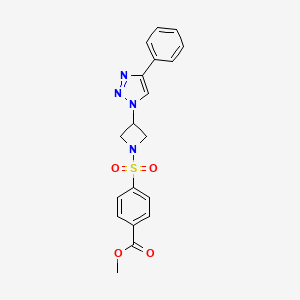
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)